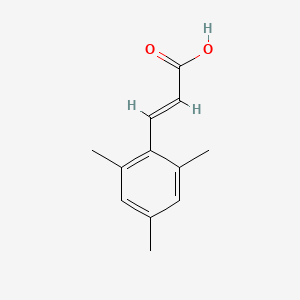
2,4,6-Trimethylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Trimethyl Lock Mechanism
2,4,6-Trimethylcinnamic acid is closely related to the trimethyl lock mechanism, a molecular feature utilized in various fields including chemistry, biology, and pharmacology. The trimethyl lock is an o-hydroxydihydrocinnamic acid derivative, and its unique structure, characterized by the presence of three pendant methyl groups, promotes lactonization to form hydrocoumarin. This reaction is exceptionally rapid and can be coupled to the hydrolysis of designated esters or other chemical reactions, making trimethyl lock conjugates valuable in chemical biology and related areas (Levine & Raines, 2012).
Drug Delivery and Cellular Imaging
Trimethyl lock systems, closely associated with this compound, are highly versatile for creating drug-delivery systems, prodrug approaches, and cell-imaging tools. The structure promotes increased lactonization reactivity leading to hydrocoumarin formation, with the phenolic hydroxy function's protection or masking as benzoquinone derivatives providing a controlled release mechanism. This adaptability and ease of synthesis make the trimethyl lock a powerful module for developing stimuli-responsive materials and molecular tools for supramolecular chemistry (Okoh & Klahn, 2018).
Synthesis of Reduced Propionates
In the context of organic synthesis, methodologies involving 2,4,6-trimethyloctanoates, closely related to this compound, have been employed for the concise and selective synthesis of reduced propionates. This approach, utilizing the sequence of the vinylogous Mukaiyama aldol reaction combined with regio- and stereoselective reductions, has led to the efficient synthesis of antimalarial and antileishmanial agents, showcasing the chemical's utility in synthesizing therapeutically relevant compounds (Nakamura et al., 2013).
Mechanism of Action
Target of Action
Cinnamic acid derivatives have been reported to interact with various biological targets, such as enzymes and cellular structures . The specific targets of 2,4,6-Trimethylcinnamic acid may depend on its chemical structure and the biological context in which it is applied.
Mode of Action
Cinnamic acid derivatives have been reported to interact directly with their targets, leading to changes in cellular functions . For instance, some cinnamic acid derivatives have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Cinnamic acid and its derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant effects . The specific effects of this compound would depend on its mode of action and the biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the activity of the compound
Properties
IUPAC Name |
(E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQFOGSHTGKBDN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110795-27-2 |
Source


|
| Record name | (2E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
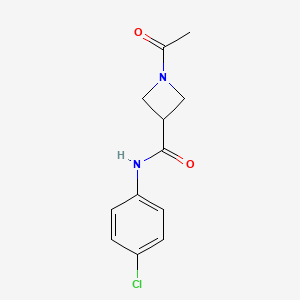
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2592369.png)

![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)
![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)
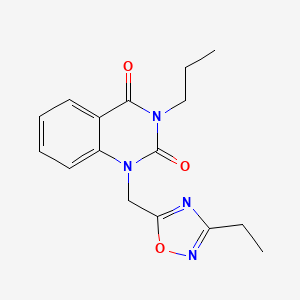
![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592376.png)
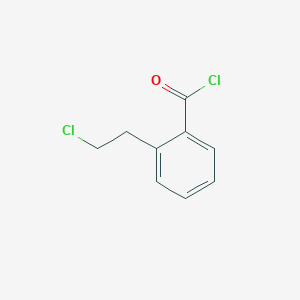
![Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2592381.png)
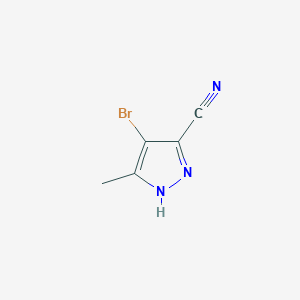
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)
![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)
